molecular formula C24H29N3O4 B12502274 Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12502274
M. Wt: 423.5 g/mol
InChI Key: HZHIELSDKZXYLU-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the piperazine ring: This step involves the reaction of the benzoate core with piperazine derivatives under controlled conditions.

    Attachment of the phenylcarbonyl group: This is typically done through acylation reactions using phenylcarbonyl chloride.

    Incorporation of the 2,2-dimethylpropanoyl group: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methylamino)benzoate: Similar in structure but with different functional groups.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares the piperazine ring but has different substituents.

Uniqueness

Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C24H29N3O4/c1-24(2,3)23(30)25-19-16-18(22(29)31-4)10-11-20(19)26-12-14-27(15-13-26)21(28)17-8-6-5-7-9-17/h5-11,16H,12-15H2,1-4H3,(H,25,30)

InChI Key

HZHIELSDKZXYLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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